molecular formula C9H14Cl2N2 B1453957 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride CAS No. 200137-80-0

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride

Cat. No.: B1453957
CAS No.: 200137-80-0
M. Wt: 221.12 g/mol
InChI Key: HXFVRHQVKXKFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFVRHQVKXKFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655182
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200137-80-0
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,2,3,4-Tetra

Biological Activity

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride (THIQ) is a compound belonging to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. This article reviews the biological activity of THIQ, focusing on its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on a synthesis of current research findings.

THIQ interacts with various enzymes and proteins, playing a significant role in several biochemical pathways. It has been shown to influence key cellular processes, including:

  • Enzyme Interactions : THIQ can bind to specific enzymes, leading to either inhibition or activation. For instance, it interacts with cytochrome P450 enzymes crucial for drug metabolism.
  • Cell Signaling : The compound affects cell signaling pathways and gene expression by modulating the activity of transcription factors and other regulatory proteins .

Cellular Effects

The effects of THIQ on cellular functions are profound:

  • Neuroprotective Effects : Research indicates that THIQ may have protective effects against neurodegenerative disorders by influencing cellular pathways related to neuronal health .
  • Metabolic Modulation : THIQ has been observed to alter metabolic activities by affecting the expression and activity of key metabolic enzymes. This modulation can lead to enhanced cellular function at lower doses but may also result in toxicity at higher concentrations .

The molecular mechanisms through which THIQ exerts its biological effects include:

  • Binding Mechanisms : THIQ binds to specific biomolecules, influencing their activity. This binding can lead to downstream effects on gene expression and metabolic pathways .
  • Inhibition of Enzymes : The compound has been identified as an inhibitor of certain enzymes involved in critical biological processes. For example, it has shown inhibitory activity against MurE synthetase, an enzyme important in bacterial cell wall synthesis .

Structure–Activity Relationship (SAR)

A detailed analysis of the structure–activity relationship (SAR) reveals that modifications to the THIQ structure can significantly impact its biological activity. For instance:

Compound ModificationEffect on Activity
HydroxylationEnhanced neuroprotective effects
Alkyl substitutionsIncreased enzyme inhibition
Aromatic ring changesAltered pharmacokinetics

Research indicates that specific modifications can enhance the compound's efficacy against various targets while minimizing toxicity .

Therapeutic Applications

THIQ's potential therapeutic applications are extensive:

  • Hormonal Disorders : Compounds derived from THIQ have been explored as luteinizing hormone-releasing hormone (LHRH) antagonists for treating conditions like prostate cancer and endometriosis .
  • Infective Pathogens : THIQ analogs have demonstrated activity against various pathogens, indicating potential use in antimicrobial therapies .

Case Studies

Several studies have highlighted the efficacy of THIQ derivatives in clinical settings:

  • Prostate Cancer Treatment : A study demonstrated that THIQ derivatives effectively reduced tumor size in animal models by inhibiting LHRH receptors .
  • Neurodegenerative Disorders : In vitro studies showed that THIQ could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a promising candidate in pharmacological research:

  • Neuroprotective Effects : THIQ has shown potential neuroprotective properties by interacting with neurotransmitter systems. This suggests its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anticancer Properties : Research indicates that THIQ can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and A2780 (ovarian cancer) cells. Its ability to modulate multidrug resistance (MDR) enhances the efficacy of conventional chemotherapeutic agents .
  • Orexin Receptor Antagonism : The compound has been identified as a non-peptide antagonist of orexin receptors, which are implicated in regulating sleep and feeding behaviors. This positions THIQ as a potential treatment for sleep disorders and obesity .

Case Studies

  • Neuroprotection in Animal Models : In studies involving animal models of neurodegeneration, THIQ demonstrated significant neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest its potential use in developing therapies for Alzheimer's disease.
  • Cancer Treatment Synergy : A recent study highlighted THIQ's ability to enhance the efficacy of standard chemotherapy drugs by overcoming multidrug resistance mechanisms in ovarian cancer cells. This synergistic effect could lead to improved treatment outcomes for patients with resistant tumors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3,4-tetrahydro-isoquinolin-7-ylamine dihydrochloride, and how can purity be optimized?

  • Synthesis typically involves reductive cyclization of precursor amines or catalytic hydrogenation of substituted isoquinoline derivatives. Purity optimization requires rigorous purification steps, such as recrystallization in ethanol/HCl mixtures or column chromatography using silica gel with methanol/ammonia eluents. Analytical HPLC (≥95% purity threshold) and NMR (validating absence of residual solvents like DCM) are critical for quality control .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

  • The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays requiring polar solvents (e.g., PBS or saline). Stability studies should include pH-dependent degradation tests (e.g., pH 3–7 buffers at 25°C/60°C) to assess hydrolytic susceptibility. The free base is less stable in aqueous media but may be preferred for lipid-based formulations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers at 2–8°C, protected from light. First-aid measures for exposure include flushing eyes/skin with water and seeking medical attention if ingested. Toxicity data (e.g., LD50) should be referenced from validated SDS sources .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., receptor binding vs. functional assays)?

  • Contradictions may arise from assay conditions (e.g., buffer ionic strength, cell line variability). Use orthogonal methods:

  • Binding assays : Radioligand displacement (e.g., [³H]-labeled competitors).
  • Functional assays : cAMP/GTPγS quantification for GPCR targets.
  • Control for salt-form interference by comparing dihydrochloride vs. free base in parallel experiments .

Q. What advanced analytical techniques are recommended for characterizing batch-to-batch variability?

  • High-resolution mass spectrometry (HRMS) to confirm molecular mass (±2 ppm).
  • X-ray crystallography for structural elucidation of the dihydrochloride salt lattice.
  • Thermogravimetric analysis (TGA) to quantify hydrate/solvent content, which impacts stoichiometric calculations .

Q. How should stability studies be structured to evaluate long-term storage conditions for in vivo applications?

  • Conduct accelerated stability testing under ICH guidelines:

  • For solutions : Assess degradation at 25°C/60% RH over 4 weeks via HPLC-UV.
  • For lyophilized forms : Monitor moisture content (<1%) and reconstitution efficacy.
  • Include bioactivity retention assays (e.g., IC50 shifts in target models) .

Q. What strategies mitigate interference from the dihydrochloride counterion in spectroscopic analyses?

  • For NMR: Use deuterated DMSO-d6 to minimize proton exchange artifacts; employ ¹H-¹³C HSQC to resolve amine proton signals.
  • For IR: Subtract HCl absorption bands (e.g., 2400–3000 cm⁻¹) computationally.
  • Alternative: Convert to free base transiently using weak bases (e.g., NaHCO3) before analysis .

Methodological Considerations Table

Parameter Basic Approach Advanced Refinement
Purity Validation HPLC-UV (>95%), NMR peak integrationHRMS, chiral chromatography for enantiomers
Solubility Testing Shake-flask method in pH-adjusted buffersMicrosomal stability assays with LC-MS/MS
Toxicity Screening Acute toxicity (OECD 423) in rodentsMitochondrial membrane potential assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.